1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna, which could potentially disrupt the replication process of pathogens .
Biochemical Pathways
It’s known that triazole compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities . This suggests that the compound could potentially inhibit the growth of pathogens at the molecular and cellular level.
Biological Activity
1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound exhibits a variety of biological activities, particularly in the fields of oncology and pharmacology. Its structure includes a triazole ring and various functional groups that contribute to its reactivity and biological interactions.
- Molecular Formula: C24H26ClN5O2S
- Molecular Weight: 484.0 g/mol
- CAS Number: 1114877-14-3
Biological Activity Overview
Research indicates that compounds in the quinazoline family, including this specific derivative, possess significant biological activities. These include:
- Anticancer Activity : Quinazolines have been extensively studied for their potential as anticancer agents. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased cytotoxicity in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Studies
In a comparative study examining various quinazoline derivatives, this compound was tested against several cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer). The findings indicated that:
- IC50 Values : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against different cell lines, indicating potent cytotoxic effects.
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | HepG2 | 6.29 |
1 | HCT-116 | 2.44 |
These results suggest that the structural modifications in the compound enhance its binding affinity to DNA and its ability to induce cytotoxicity.
The mechanism through which this compound exerts its anticancer effects involves:
- Intercalation with DNA : The triazole moiety allows for effective intercalation between DNA bases, disrupting replication processes.
- Topoisomerase II Inhibition : By inhibiting topoisomerase II, the compound prevents proper DNA unwinding and replication, leading to increased cell death in rapidly dividing cancer cells.
Case Studies
In a recent publication focusing on novel anticancer compounds derived from quinazolines, this specific derivative was highlighted for its effectiveness against multicellular spheroids—an advanced model for studying tumor behavior in vitro. The study emphasized its potential for further development as a therapeutic agent due to its ability to penetrate deeper into tumor structures compared to traditional monolayer cultures.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMATQCFWPHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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